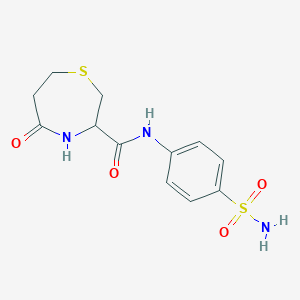

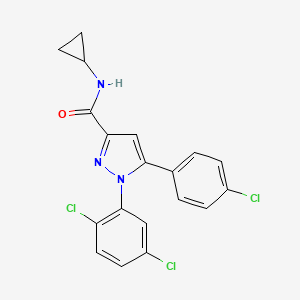

![molecular formula C18H18N6O3S B3001758 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034438-77-0](/img/structure/B3001758.png)

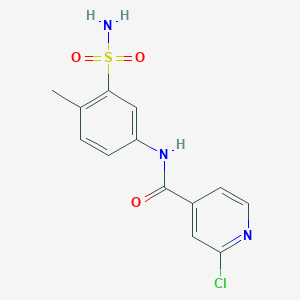

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a novel molecule designed to target the sodium channel NaV1.7, which is a promising target for the treatment of pain. The genetic validation of NaV1.7's role in nociception has led to the development of various sulfonamide inhibitors with high selectivity and potency .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the use of regioselective chlorination techniques, as demonstrated in the synthesis of a chronic renal disease agent. Although the exact synthesis of the compound is not detailed, similar methods could be applied. For instance, the regioselective chlorination of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate with N-chlorosuccinimide is used to produce key intermediates, which can then be condensed with primary amines to yield the desired sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide includes a fused heterocycle, which was designed to improve physicochemical properties such as lipophilicity. The presence of the [1,2,4]triazolo[4,3-a]pyridin moiety is a key feature that contributes to the compound's potency as a NaV1.7 inhibitor .

Chemical Reactions Analysis

The compound's chemical reactivity is not explicitly detailed in the provided data. However, sulfonamides typically exhibit a range of chemical behaviors due to the presence of the sulfonamide group. This functional group can engage in various chemical reactions, including hydrolysis, condensation, and substitution, which are essential for the synthesis of sulfonamide-based drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as metabolic stability and in vivo clearance, have been optimized through the design process. Lead compounds in the same series have shown excellent in vitro metabolic stability and low in vivo clearance in multiple animal models. These properties are crucial for the development of a drug with a favorable pharmacokinetic profile .

科学的研究の応用

Herbicidal Activity

Some compounds within this chemical family have been identified for their herbicidal activity. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds show excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003). This suggests potential applications in agriculture for controlling unwanted plant growth.

Structural and Theoretical Studies

Another study focused on the structural features of a related compound, providing both experimental and theoretical insights. This research utilized single-crystal X-ray diffraction and spectroscopy alongside computational methods to analyze molecular structures, which can be crucial for understanding the chemical's interactions and properties (Gumus et al., 2018).

Antimicrobial Activity

Novel sulfone-linked bis heterocycles have been prepared and tested for their antimicrobial activity. Some of these compounds showed pronounced activity, indicating their potential use in developing new antimicrobial agents (Padmavathi et al., 2008).

Chronic Renal Disease Treatment

The synthesis of a compound for treating chronic renal disease was developed, showcasing the medical application potential of these chemical structures. This indicates the broader applicability of such compounds in pharmaceutical development (Ikemoto et al., 2000).

特性

IUPAC Name |

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O3S/c1-12-4-3-5-14(8-12)11-28(25,26)19-10-17-22-21-16-9-15(6-7-24(16)17)18-20-13(2)23-27-18/h3-9,19H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOMEKKFLLSWNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

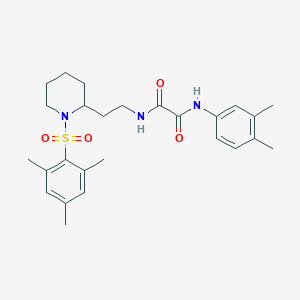

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B3001675.png)

![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/no-structure.png)

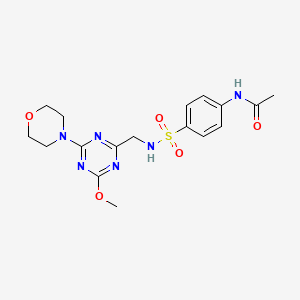

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3001678.png)

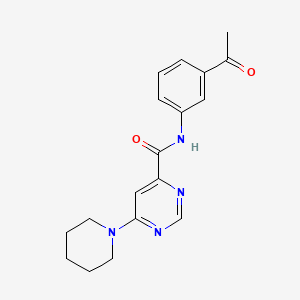

![2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3001683.png)